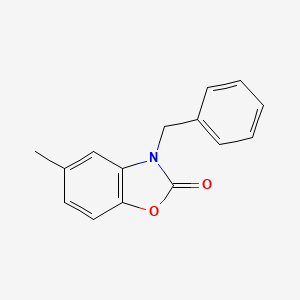

3-Benzyl-5-methyl-3H-benzooxazol-2-one

Overview

Description

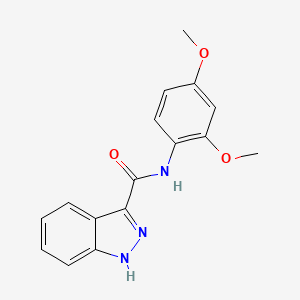

3-Benzyl-5-methyl-3H-benzooxazol-2-one is a chemical compound with the molecular formula C15H13NO2 . It has a molecular weight of 239.2692 . The compound is achiral, meaning it does not exhibit optical activity . It is also known by other systematic names such as 2(3H)-Benzoxazolone, 5-methyl-3-(phenylmethyl)-, 5-Methyl-3-(phenylmethyl)-2(3H)-benzoxazolone, and 5-Methyl-3-(phenylmethyl)-1,3-benzoxazol-2-one .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a simple and efficient iodine-assisted protocol for the synthesis of 5-substituted-3-methyl/benzyl-1,3,4-oxadiazol-2 (3 H)-ones has been developed . The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis

The molecular structure of 3-Benzyl-5-methyl-3H-benzooxazol-2-one can be represented by the SMILES notation: CC1=CC=C2OC(=O)N(CC3=CC=CC=C3)C2=C1 . The InChI representation is: InChI=1S/C15H13NO2/c1-11-7-8-14-13(9-11)16(15(17)18-14)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Benzyl-5-methyl-3H-benzooxazol-2-one include a molecular weight of 239.2692 . The compound is achiral and does not exhibit optical activity . It has no defined stereocenters or E/Z centers, and carries no charge .Scientific Research Applications

Structural Analysis and Molecular Interaction

The study of molecular structures and interactions is crucial in understanding the properties of chemical compounds. For instance, the crystallographic analysis of a related compound, 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide, revealed its molecular geometry, including the coplanarity of the isoxazole unit with the attached benzene ring and the inclination of the benzyl ring. This structural information is vital for the design of materials and drugs, highlighting how such compounds form zigzag chains through hydrogen bonding and π–π interactions, which could be useful in developing new pharmaceuticals or materials with specific molecular packing requirements (Anuradha et al., 2012).

Coordination Polymers and Material Science

Coordination polymers based on similar heterocyclic frameworks demonstrate the potential of these compounds in material science, especially for their luminescent and magnetic properties. The synthesis and characterization of coordination polymers reveal the ability to form stable, three-dimensional structures with specific network topologies. Such materials are of interest for their unique properties, which can be tuned for applications in sensing, magnetism, and photoluminescence (Yuanchun He et al., 2020).

Corrosion Inhibition

The applications of heterocyclic compounds in corrosion inhibition are noteworthy, especially for protecting metals in aggressive environments. Research on oxadiazole derivatives, which share structural similarities with benzooxazolones, demonstrates their effectiveness as corrosion inhibitors for mild steel in acidic solutions. Such studies are crucial for developing new, more efficient corrosion inhibitors for industrial applications, emphasizing the relevance of benzooxazolone derivatives in this field (Kalia et al., 2020).

Pharmaceutical Research

In the pharmaceutical domain, the structural motifs of benzoxazolones and related compounds have been explored for their therapeutic potential. For instance, derivatives have been synthesized and evaluated for their schistosomicidal activity, demonstrating the broad spectrum of biological activities associated with these compounds. Such research underscores the importance of benzoxazolone derivatives in the development of new treatments for various diseases (Albuquerque et al., 2005).

Mechanism of Action

Target of Action

The primary targets of 3-Benzyl-5-methyl-3H-benzooxazol-2-one are currently unknown

Pharmacokinetics

Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Benzyl-5-methyl-3H-benzooxazol-2-one is currently unavailable . Future pharmacokinetic studies will provide insights into the compound’s bioavailability, half-life, clearance rate, and potential interactions with other substances.

properties

IUPAC Name |

3-benzyl-5-methyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-11-7-8-14-13(9-11)16(15(17)18-14)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZOKKGTLRVETE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501322064 | |

| Record name | 3-benzyl-5-methyl-1,3-benzoxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641896 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Benzyl-5-methyl-3H-benzooxazol-2-one | |

CAS RN |

107235-17-6 | |

| Record name | 3-benzyl-5-methyl-1,3-benzoxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Benzyl-5-methyl-3H-benzooxazol-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUT8D5MHW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2813425.png)

![1H-1,3-Benzimidazole, 2-[(4-phenoxybutyl)thio]-](/img/structure/B2813428.png)

![[4-(Propanoylamino)phenoxy]acetic acid](/img/structure/B2813432.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]succinic acid](/img/structure/B2813434.png)

![3-[(4-Bromophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2813435.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2813440.png)

![3-(4-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2813444.png)

![4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2813446.png)